molecular formula C13H13N3O2 B2690647 2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide CAS No. 1086229-94-8

2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide

Cat. No. B2690647
CAS RN: 1086229-94-8
M. Wt: 243.266
InChI Key: MMNXYCSEWJLAGC-XNTDXEJSSA-N
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Description

“2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide” is a chemical compound with the molecular formula C13H13N3O2 . It is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .


Molecular Structure Analysis

The molecular structure of “2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide” was determined by elemental and spectroscopic analysis .


Chemical Reactions Analysis

Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH. These chemical properties have been used to design different heterocyclic moieties with different ring sizes .

Safety And Hazards

The safety information for “2-cyano-N’-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide” includes hazard statements H302, H312, H332 and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

2-cyano-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10(15-16-13(18)7-8-14)9-12(17)11-5-3-2-4-6-11/h2-6H,7,9H2,1H3,(H,16,18)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNXYCSEWJLAGC-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC#N)CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC#N)/CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328534
Record name 2-cyano-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-cyano-N'-[(E)-1-methyl-3-oxo-3-phenylpropylidene]acetohydrazide

CAS RN

1086229-94-8
Record name 2-cyano-N-[(E)-(4-oxo-4-phenylbutan-2-ylidene)amino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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